6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C15H14N8 and its molecular weight is 306.333. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
Researchers have synthesized a series of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, by treating specific hydrazine compounds with various reagents. These compounds have been evaluated for their binding energies towards target proteins through in silico molecular docking screenings. The findings suggest that these compounds exhibit moderate to good binding energies, indicating potential biological activity (Flefel et al., 2018).
Pharmacological Evaluation
Another study focused on the synthesis and pharmacological evaluation of triazolo-pyridazine-6-yl-substituted piperazines as potential anti-diabetic drugs. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities, showing promising results as anti-diabetic medications (Bindu et al., 2019).
Antimicrobial and Antioxidant Activity
Some newly synthesized compounds incorporating the triazolopyridine structure have been screened for their antimicrobial and antioxidant activities. These studies have found that certain derivatives exhibit significant activities against various microorganisms, along with notable antioxidant properties (Ali & Ibrahim, 2010; Suresh, Lavanya, & Rao, 2016).
Antihistaminic and Antiinflammatory Activities
Investigations into the antihistaminic and antiinflammatory activities of related compounds have demonstrated that certain fused pyridazines, when modified with specific amines, show both antihistaminic activity and inhibitory effects on eosinophil infiltration. This suggests potential applications in treating allergic conditions (Gyoten et al., 2003).
Androgen Receptor Downregulation
One particular derivative was found to address issues related to androgen receptor downregulation, showing potential for the treatment of advanced prostate cancer. Modifications to the triazolopyridazine structure led to the development of a clinical candidate evaluated in Phase I clinical trials (Bradbury et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors
Mode of Action
The mode of action of 6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is currently unknown due to the lack of specific studies on this compound . Based on its structural similarity to other triazolo-pyridazine compounds, it may interact with its targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8/c16-10-12-2-1-3-13(18-12)21-6-8-22(9-7-21)15-5-4-14-19-17-11-23(14)20-15/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGRTGWJJKRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C4=CC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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